4,5-Dimethoxy-2-[[(2-methoxyanilino)-oxomethyl]amino]benzoic acid methyl ester
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Overview
Description
4,5-dimethoxy-2-[[(2-methoxyanilino)-oxomethyl]amino]benzoic acid methyl ester is a methoxybenzoic acid.
Scientific Research Applications
Synthesis and Structural Characterization
A novel series of derivatives related to 3,5-dinitro-4-methoxyamino-benzoic acid were synthesized, which share structural similarities with the compound . These compounds, characterized through various analytical techniques, exhibited reversible acid-base behavior and showed an irreversible oxidation peak. Their hydrophobicity and total antioxidant capacity were also evaluated, suggesting potential applications in areas where these properties are relevant (Bem et al., 2018).
Antimicrobial and Anti-Proliferative Activity
Some derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid, structurally related to the compound , were assessed for their anti-proliferative and antimicrobial activity. These compounds showed notable activity against both planktonic microbial cells and biofilm-embedded Gram-positive bacterial and fungal cells. They also demonstrated anti-proliferative activity on HCT8 cells, indicating potential for medical application in fighting infections and certain cancer types (Zarafu, 2020).
Applications in Chemical Synthesis
Photoinduced Properties and Charge Transfer
In a related study, the photophysical properties of a compound structurally similar to the queried molecule were investigated, revealing insights into the charge transfer emission from a weak primary amino donor. This suggests possible applications in the field of photophysics and materials science where such properties are pivotal (Ghosh et al., 2010).
Properties
Molecular Formula |
C18H20N2O6 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[(2-methoxyphenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C18H20N2O6/c1-23-14-8-6-5-7-12(14)19-18(22)20-13-10-16(25-3)15(24-2)9-11(13)17(21)26-4/h5-10H,1-4H3,(H2,19,20,22) |
InChI Key |
FIZBBKVRSXLCOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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